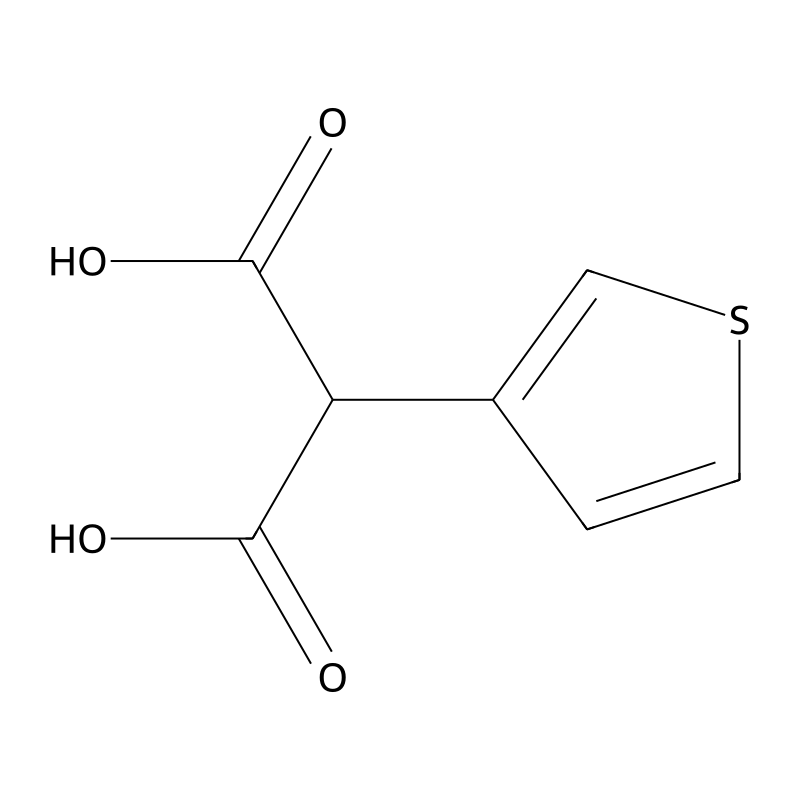

3-Thiophenemalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Thiophenemalonic acid is a heterocyclic compound containing a thiophene ring and a malonic acid moiety. Its synthesis has been reported in various scientific publications, with methods involving Knoevenagel condensation, Claisen condensation, and other organic reactions. Researchers have also characterized its physical and chemical properties, including melting point, solubility, and spectral data (e.g., NMR, IR) [, ].

Potential Applications:

While the specific applications of 3-thiophenemalonic acid are still under exploration, its unique structure suggests potential uses in various scientific research fields:

- Organic synthesis: The presence of the malonic acid group makes 3-thiophenemalonic acid a versatile building block for the synthesis of other complex organic molecules. Researchers can utilize its reactive functionality to introduce the thiophene ring into desired target molecules [].

- Medicinal chemistry: The thiophene scaffold is present in several bioactive compounds with diverse pharmacological activities. Studies have investigated the potential of 3-thiophenemalonic acid derivatives as anti-microbial, anti-inflammatory, and anti-cancer agents [, ].

- Material science: The combination of aromatic and carboxylic acid functionalities in 3-thiophenemalonic acid could be beneficial for the development of novel functional materials. Researchers have explored its potential use in the design of polymers, liquid crystals, and other materials with specific properties [].

Current Research Trends:

Current research on 3-thiophenemalonic acid primarily focuses on:

- Developing new synthetic routes and exploring its reactivity for the preparation of diverse derivatives.

- Investigating the potential biological activities of these derivatives through in vitro and in vivo studies.

- Evaluating the suitability of 3-thiophenemalonic acid and its derivatives for material science applications.

3-Thiophenemalonic acid is an organic compound characterized by the presence of a thiophene ring and two carboxylic acid groups. Its molecular formula is , and it features a unique structure that includes a thiol group, which contributes to its reactivity and potential applications in various fields. This compound is notable for its role as an additive in enhancing the performance of organic-inorganic halide perovskite solar cells, where it improves the crystallinity and stability of the light-absorbing layer under humid conditions .

Research indicates that 3-thiophenemalonic acid exhibits significant biological activity, particularly in electrochemical detection applications. For instance, it has been used in sensors for metronidazole detection, showcasing a low limit of detection and broad linear range for quantifying this antibiotic in various samples . The compound's thiol group may also play a role in biological interactions, although specific studies on its direct biological effects remain limited.

Several synthesis methods have been reported for 3-thiophenemalonic acid:

- Direct Synthesis from Thiophene Derivatives: One common method involves the reaction of thiophene derivatives with malonic acid in the presence of suitable catalysts or solvents.

- Electropolymerization: This technique has been employed to create poly(3-thiophenemalonic acid), which allows for the incorporation of this compound into various matrices for enhanced functionality .

- Functionalization Strategies: Modifying existing thiophene compounds to introduce carboxylic acid groups is another approach to synthesizing 3-thiophenemalonic acid.

3-Thiophenemalonic acid finds applications across several domains:

- Solar Cells: It serves as an additive in perovskite solar cells, improving power conversion efficiency and stability under high humidity .

- Electrochemical Sensors: The compound is utilized in the development of sensitive sensors for detecting pharmaceuticals such as metronidazole, demonstrating significant electrocatalytic properties .

- Material Science: Its polymeric forms are explored for various material applications, including nanocomposites and conductive materials.

Studies involving 3-thiophenemalonic acid have focused on its interactions within composite materials and electrochemical systems. For example, when combined with carbonized metal-organic frameworks, it enhances electrocatalytic activity, suggesting synergistic effects that improve sensor performance . Additionally, its role in stabilizing perovskite structures under environmental stressors highlights its potential as a stabilizing agent in material formulations .

Several compounds share structural features with 3-thiophenemalonic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Thiophenemalonic Acid | Similar thiophene and malonic structure | Different position of functional groups |

| 3-Thiopheneacetic Acid | Contains acetic acid instead of malonic | Less acidic character due to single carboxyl group |

| 4-Thiophenebutyric Acid | Longer carbon chain with thiophene | Potentially different solubility and reactivity |

| Poly(3-thiophene) | Polymer form of thiophene | Exhibits conductive properties |

The uniqueness of 3-thiophenemalonic acid lies in its dual carboxylic acid functionality combined with a thiophene ring, which offers versatility in applications ranging from photovoltaics to electrochemical sensors. Its ability to enhance performance metrics in these applications sets it apart from similar compounds.

Nucleophilic Substitution and Condensation Strategies

Chlorination-Iodination Pathways for Thiophene Functionalization

Halogenation of thiophene represents a crucial step in functionalization pathways leading to 3-thiophenemalonic acid. Computational investigations into the iodination of thiophene using potassium dichloroiodate (KICl₂) have revealed significant mechanistic insights. The reaction proceeds through dissociation of KICl₂ to form KCl and ICl, with the latter serving as the active iodinating agent. This electrophilic iodination involves initial formation of a π-complex between ICl and thiophene, followed by nucleophilic attack of the thiophene aromatic system on the ICl component.

The nucleophilic attack constitutes the rate-determining step with activation barriers of approximately 43-44 kcal/mol, explaining the demanding experimental conditions required for these transformations. Following this step, abstraction of a proton by the chloride anion occurs in a barrierless process, leading to mono- or di-iodinated thiophene products.

A significant observation from these studies is that controlling mono- versus di-iodination proves challenging due to similar thermodynamic parameters. For thiophene and 3-bromothiophene, the first iodination represents the rate-determining step, while for thiophene-3-carbaldehyde, the second iodination becomes rate-determining. This distinction has important implications for synthetic planning when targeting specific substitution patterns.

Interestingly, computational studies suggest potential formation of chlorinated thiophenes as side products due to possible elimination of HI from σ-complexes or electrophilic chlorination by ICl. However, experimental evidence indicates these products appear in minimal quantities, as detected by ¹³C NMR spectroscopy. These insights provide valuable guidance for optimization of halogenation conditions when preparing precursors for 3-thiophenemalonic acid synthesis.

Malonic Acid Ester Condensation Optimization

The malonic ester synthesis represents a classical and versatile approach for introducing the malonic acid functionality to the thiophene ring. This reaction involves alkylation of diethyl malonate or another malonic acid ester at the carbon alpha to both carbonyl groups, followed by conversion to substituted acetic acids. Several optimization strategies have emerged to address challenges in this synthetic pathway.

A novel approach involves condensation of 1,4-dichlorobut-3-en-2-one with malonic esters to form Knoevenagel adducts, which can then undergo direct cyclization to thiophen-3-malonic esters. This elegant method circumvents the need for pre-functionalized thiophene starting materials and provides an efficient route to the target compounds.

A significant challenge in traditional malonic ester synthesis is the potential formation of dialkylated structures, which complicates product separation and reduces yields. This issue becomes particularly relevant when working with activated thiophene substrates. Research has explored whether 2-iodothiophene and 2,5-diiodothiophene can undergo selective condensation with malonic ester in the presence of sodium ethoxide, though unexpected complications were encountered during the study of 2-iodothiophene reactions.

The condensation of thiophene aldehydes with malonic esters represents another valuable approach. For instance, 2-thiophenecarboxaldehyde readily undergoes condensation with diethyl malonate under Knoevenagel conditions to form important intermediates for 3-thiophenemalonic acid derivatives. These condensation reactions typically proceed through the formation of a carbanion intermediate that attacks the electrophilic carbonyl carbon of the thiophene aldehyde.

Table 1: Physical and Chemical Properties of 3-Thiophenemalonic Acid

| Property | Value |

|---|---|

| CAS Number | 21080-92-2 |

| Molecular Formula | C₇H₆O₄S |

| Molecular Weight | 186.19 g/mol |

| Appearance | White to orange/green powder or crystal |

| Melting Point | 139°C (decomposition) |

| pKa (predicted) | 2.73±0.10 |

| Storage Temperature | 2-8°C |

Catalytic Decarboxylation Approaches

pH-Dependent Decarboxylation Mechanisms

The decarboxylation behavior of malonic acid derivatives, including 3-thiophenemalonic acid, exhibits profound pH dependence that significantly impacts reaction outcomes. Kinetic studies reveal that decarboxylation rates follow the order: malonic acid > malonate(-1) ≫ malonate(-2). This trend indicates that fully protonated species undergo decarboxylation more readily than their anionic counterparts.

Interestingly, the Arrhenius activation energies remain relatively consistent across these species (116-120 kJ/mol), indicating that the rate differences are primarily controlled by pre-exponential factors [ln(A, s⁻¹) values of 30.2, 28.3, and 23.3 for the neutral, mono-anionic, and di-anionic forms, respectively]. These findings suggest that entropy plays a crucial role in determining decarboxylation rates.

The proposed mechanism involves formation of a cyclic intermediate common to all three protonation states. As the negative charge increases (higher pH), entropy decreases due to increased rigidity of the cyclic intermediate and enhanced electrostriction of the surrounding solvation shell. This mechanistic understanding provides valuable insights for controlling decarboxylation processes in 3-thiophenemalonic acid chemistry.

The influence of Group 1 and 2 cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, Mg²⁺, Ca²⁺, and Sr²⁺) on malonate(-1) decarboxylation rates reveals that, except for Mg²⁺, the rate decreases with increasing ionic potential (charge/radius ratio). This trend aligns with increased replacement of hydrogen by the metal ion in the six-membered cyclic intermediate. The anomalous behavior of Mg²⁺ likely stems from its stronger complexation with malonate and potential operation through an alternative decarboxylation mechanism.

Solvent Systems for Selective Reaction Control

Solvent selection plays a critical role in controlling the reactivity and selectivity of 3-thiophenemalonic acid transformations. Studies on carboxylate exchange reactions reveal that polar aprotic solvents are essential for facilitating carboxylation/decarboxylation equilibria.

Research demonstrates that while free carboxylic acids typically show minimal reactivity in decarboxylation/carboxylation equilibria, their corresponding salts display marked differences in behavior depending on the counterion. Potassium salts generally exhibit enhanced reactivity compared to lithium or sodium analogs, while transition metal salts (e.g., Zn²⁺ or Cu²⁺) often prove inert under identical conditions. This counterion effect stems from differences in ion pairing and solvation energetics.

Solvent screening establishes that reactions conducted in THF, DCE, or water often result in negligible carboxylate exchange, whereas DMF and DMSO facilitate these processes efficiently. The addition of crown ethers, particularly 18-crown-6, produces approximately two-fold enhancement in reaction rates by generating solvent-separated ion pairs with increased nucleophilicity.

Table 2: Effect of Reaction Conditions on Carboxylate Exchange Reactivity

| Parameter | Condition | Relative Reactivity | 13C Incorporation (Time) |

|---|---|---|---|

| Cation | K⁺ | Highest | 85% (1 h) |

| Na⁺ | Moderate | 77% (8 h) | |

| Li⁺ | Moderate | 72% (8 h) | |

| H⁺ | Very low | <5% (8 h) | |

| Zn²⁺/Cu²⁺ | Very low | <5% (8 h) | |

| Solvent | DMF | High | - |

| DMSO | Moderate-high | 47% (5 h) | |

| DMF/18-C-6 | Very high | 67% (5 h) | |

| THF | Very low | 0% (5 h) | |

| DCE | Very low | 0% (5 h) | |

| H₂O | Very low | 0% (5 h) |

Temperature effects further complicate solvent selection for 3-thiophenemalonic acid reactions. Increasing temperature typically enhances the formation of initial complexes but may simultaneously increase activation barriers for subsequent steps. Careful optimization of temperature in conjunction with solvent choice thus proves essential for achieving desired reaction outcomes with these sensitive thiophene derivatives.

Green Chemistry Innovations in Synthesis

Microwave-Assisted Knoevenagel Condensation Protocols

Microwave-assisted organic synthesis represents a significant advancement in preparing 3-thiophenemalonic acid derivatives, offering substantial improvements in reaction efficiency, yield, and environmental impact. This approach has proven particularly effective for Knoevenagel condensation reactions involving thiophene aldehydes and active methylene compounds.

A notable example involves the microwave-assisted synthesis of 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane under Knoevenagel conditions. In this protocol, β-alanine serves as an effective catalyst, while microwave irradiation provides the energy source. The results indicate that microwave irradiation significantly increases the yield of the desired compound compared to conventional heating methods.

The advantages of microwave-assisted synthesis extend beyond yield improvements to include:

- Dramatically reduced reaction times

- Lower energy consumption

- Improved product purity

- Catalyst reusability

- Reduced solvent requirements

Another innovative application involves the microwave-assisted synthesis of low band gap water-soluble dyad materials using polythiophene carboxylic acids as donors and fullerenol as acceptors. Performed in a microwave synthesizer at 70°C, this approach produces fullerene core star-like dyad structures bearing single- or di-carboxylic acid groups on each thiophene ring. The resulting materials exhibit interesting electrochemical properties with band gaps of approximately 1.17-1.21 eV.

A similar approach has been applied to synthesize poly(2-thiophen-3-yl-malonic acid), a novel polythiophene derivative bearing two carboxylic acids per repeating unit. This water-soluble polymer exhibits a decomposition temperature above 215°C and an electrical conductivity of 10⁻⁵ S/cm, characteristic of semiconductor materials. The material's regular distribution of pores with irregular sizes suggests potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical applications.

Phase-Transfer Catalysis in Aqueous Media

Phase-transfer catalysis (PTC) represents an environmentally benign approach to synthesizing and transforming 3-thiophenemalonic acid derivatives. This methodology effectively addresses solubility challenges inherent in reactions between hydrophilic nucleophiles and hydrophobic substrates, enabling efficient transformations in aqueous or biphasic systems with reduced organic solvent consumption.

Studies on oxidative desulfurization of thiophene by phase transfer catalysis provide valuable mechanistic insights applicable to broader thiophene chemistry. The process aligns with the principle of Starks, where phase transfer catalysts facilitate the transportation of active components from the water phase to the organic phase. Key factors influencing PTC efficiency include the extraction constant of the quaternary ammonium cation (Q⁺), the nucleophilicity of the anion (X⁻), and the ionic radius of the cation r(Q⁺).

When thiophene undergoes oxidation by peroxyformic acid using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst, desulfurization rates as high as 86.36% can be achieved. Kinetic analyses reveal first-order reaction behavior, providing fundamental understanding that can guide optimization of related PTC processes involving thiophene derivatives.

For 3-thiophenemalonic acid synthesis, PTC offers several advantages over conventional methodologies:

- Use of inexpensive and environmentally benign bases

- Milder reaction conditions with improved selectivity

- Reduced organic solvent consumption

- Simplified workup procedures

- Potential for continuous processing

Table 3: Comparison of Conventional vs. Green Chemistry Approaches for 3-Thiophenemalonic Acid Synthesis

| Parameter | Conventional Methods | Microwave-Assisted | Phase Transfer Catalysis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Moderate (hours) |

| Temperature | Often high (>100°C) | Controlled (70-100°C) | Mild (25-70°C) |

| Solvent Usage | High | Reduced | Minimal organic solvent |

| Catalyst Recovery | Often difficult | Generally feasible | Usually recyclable |

| Selectivity | Variable | Often improved | Generally high |

| Environmental Impact | Higher | Moderate | Lower |

| Scale-up Potential | Well-established | Improving | Good |

The application of these green chemistry principles to 3-thiophenemalonic acid synthesis aligns with contemporary efforts to develop more sustainable processes. These approaches not only reduce environmental impact but often provide improved yields, selectivity, and product quality compared to traditional methods.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant